molecular formula C10H16O B13288396 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13288396
M. Wt: 152.23 g/mol
InChI Key: LZCVPDOBPSYKFE-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a cyclopentylmethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, can be used to generate the cyclopropane ring. The cyclopentylmethyl group can be introduced via alkylation reactions, and the aldehyde functional group can be added through oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective reagents. The process may include steps such as purification and isolation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(Cyclopentylmethyl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioacetals. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, which can be exploited in synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the cyclopentylmethyl group, making it less sterically hindered.

    Cyclopentylmethylcyclopropane: Lacks the aldehyde functional group, reducing its reactivity in certain reactions.

    Cyclopentylmethylcyclopropane-1-methanol: Contains a hydroxyl group instead of an aldehyde, altering its chemical properties.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h8-9H,1-7H2

InChI Key

LZCVPDOBPSYKFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)C=O

Origin of Product

United States

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